4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups at specific positions on the pyrimidine ring .
Scientific Research Applications
4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-Methyl-N-(2-methylpropyl)pyrimidin-2-amine include other 2-aminopyrimidine derivatives, such as:
- 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique properties such as enhanced biological activity or specific reactivity in chemical reactions. This makes it a valuable compound for targeted research and development efforts .
Properties
CAS No. |
651718-73-9 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)6-11-9-10-5-4-8(3)12-9/h4-5,7H,6H2,1-3H3,(H,10,11,12) |
InChI Key |
MMEPPKZGQRDHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NCC(C)C |
Origin of Product |
United States |
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